molecular formula C15H8F6O2 B15203359 4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B15203359
M. Wt: 334.21 g/mol
InChI Key: RJUPUPSRDGMHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a carboxylic acid functional group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can lead to distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

3-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)9-6-4-8(5-7-9)12-10(13(22)23)2-1-3-11(12)15(19,20)21/h1-7H,(H,22,23)

InChI Key

RJUPUPSRDGMHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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